2-(3,4-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide
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Overview
Description
2-(3,4-DIMETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is a complex organic compound that features a combination of phenoxy, thiophene, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE typically involves multiple steps, starting with the preparation of the individual components. The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis . The pyrazole ring is often synthesized through cyclization reactions involving hydrazines and 1,3-diketones . The final step involves coupling these components under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological targets.
Medicine: It may have potential as a pharmaceutical agent due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or activating their functions . The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and pyrazole derivatives, such as:
Methiopropamine: A thiophene derivative with stimulant properties.
Suprofen: A thiophene-based nonsteroidal anti-inflammatory drug.
Uniqueness
What sets 2-(3,4-DIMETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H21N3O2S |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C19H21N3O2S/c1-13-6-7-16(11-14(13)2)24-15(3)19(23)21-18-8-9-20-22(18)12-17-5-4-10-25-17/h4-11,15H,12H2,1-3H3,(H,21,23) |
InChI Key |
OGSDIHBVRVAIHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC=NN2CC3=CC=CS3)C |
Origin of Product |
United States |
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